molecular formula C17H13FN2OS B11608697 N-(4-Fluorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide

N-(4-Fluorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide

Cat. No.: B11608697
M. Wt: 312.4 g/mol
InChI Key: IZUYNWLDLWGWID-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide is a synthetic organic compound that features a fluorophenyl group, an isoquinoline moiety, and a sulfanylacetamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Isoquinoline Moiety: Isoquinoline can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Sulfanylacetamide Linkage: This step involves the reaction of the isoquinoline derivative with a thiol reagent to form the sulfanyl group, followed by acylation with an acetamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Electrophiles like bromine (Br2) or nitrating agents under controlled conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The isoquinoline moiety could be involved in binding to DNA or proteins, while the fluorophenyl group may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide
  • N-(4-Methylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide
  • N-(4-Bromophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide

Uniqueness

N-(4-Fluorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds.

Properties

Molecular Formula

C17H13FN2OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-isoquinolin-1-ylsulfanylacetamide

InChI

InChI=1S/C17H13FN2OS/c18-13-5-7-14(8-6-13)20-16(21)11-22-17-15-4-2-1-3-12(15)9-10-19-17/h1-10H,11H2,(H,20,21)

InChI Key

IZUYNWLDLWGWID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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